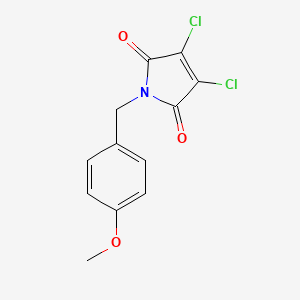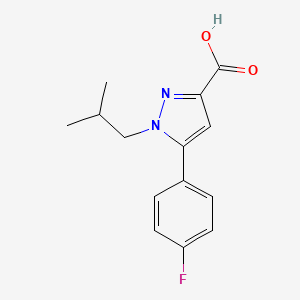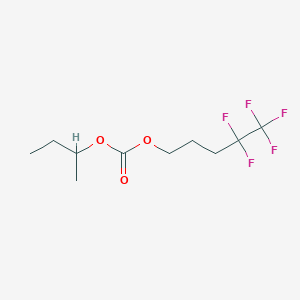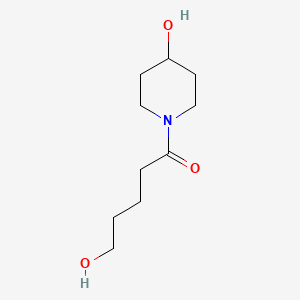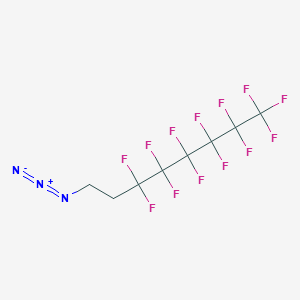
8-Azido-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Azido-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane: is a fluorinated organic compound with the molecular formula C8H4F13N3 and a molecular weight of 389.117 g/mol . This compound is characterized by the presence of an azido group (-N3) and multiple fluorine atoms, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodooctane with sodium azide (NaN3) in a suitable solvent such as dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Azido-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Substitution: Sodium azide (NaN3), DMF, controlled temperature.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF), low temperature.
Cycloaddition: Copper(I) catalysts, organic solvents, room temperature.
Major Products:
Substitution: Various substituted fluorooctanes.
Reduction: 8-Amino-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane.
Cycloaddition: Triazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 8-Azido-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane is used as a building block in the synthesis of complex fluorinated compounds.
Biology and Medicine: In biological research, this compound is used in the development of fluorinated pharmaceuticals and imaging agents. The presence of fluorine atoms can improve the bioavailability and metabolic stability of drugs .
Industry: In industrial applications, this compound is used in the production of specialty polymers and coatings. Its fluorinated structure imparts desirable properties such as chemical resistance and hydrophobicity .
Wirkmechanismus
The mechanism of action of 8-Azido-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane is primarily related to its ability to undergo chemical transformations. The azido group can participate in cycloaddition reactions, forming stable triazole rings. These reactions can be catalyzed by copper(I) ions, which facilitate the formation of the triazole ring through a concerted mechanism .
Vergleich Mit ähnlichen Verbindungen
- 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane
- 1H,1H,2H,2H-Perfluorooctyl azide
- 2-Perfluorohexylethylazide
Uniqueness: 8-Azido-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane is unique due to the combination of its azido group and extensive fluorination. This combination imparts distinct chemical properties, such as high reactivity in cycloaddition reactions and exceptional chemical stability. The presence of multiple fluorine atoms also enhances its hydrophobicity and resistance to chemical degradation .
Eigenschaften
CAS-Nummer |
62571-55-5 |
|---|---|
Molekularformel |
C8H4F13N3 |
Molekulargewicht |
389.12 g/mol |
IUPAC-Name |
8-azido-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane |
InChI |
InChI=1S/C8H4F13N3/c9-3(10,1-2-23-24-22)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h1-2H2 |
InChI-Schlüssel |
KAGVVOGIAJXMDE-UHFFFAOYSA-N |
Kanonische SMILES |
C(CN=[N+]=[N-])C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2R)-2-methylpiperazin-1-yl]-2-phenylethan-1-one](/img/structure/B12079906.png)
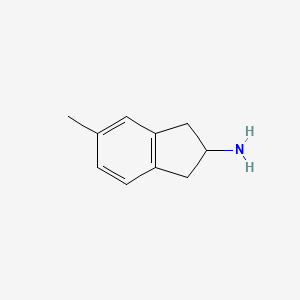

![3-[(2-Bromo-6-nitrophenoxy)methyl]piperidine](/img/structure/B12079921.png)
